BenchChemオンラインストアへようこそ!

L-p-Boronophenylalanine

Enantioselective drug uptake LAT1 transporter specificity Boron neutron capture therapy

L-p-Boronophenylalanine (L-BPA, CAS 90580-64-6) is the chiral-specific, LAT1-targeted boron carrier essential for Boron Neutron Capture Therapy (BNCT). Unlike the D-enantiomer or racemic DL-mixtures—which exhibit negligible tumor uptake—this L-isomer exploits stereospecific LAT1 transport, achieving clinically validated tumor-to-normal boron ratios exceeding 3:1. Approved in Japan since 2020 as the Steboronine® D-sorbitol complex for head and neck cancer BNCT. Researchers should procure stereochemically defined L-BPA for reproducible LAT1-mediated uptake studies; racemic material yields fundamentally different biodistribution patterns. Intrinsic water solubility limitation (0.7 g/L) necessitates solubilization strategies for in vivo applications. For preclinical BNCT studies, only the L-enantiomer ensures clinically translatable results.

Molecular Formula C9H12BNO4
Molecular Weight 209.01 g/mol
CAS No. 90580-64-6
Cat. No. B1266083
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-p-Boronophenylalanine
CAS90580-64-6
Molecular FormulaC9H12BNO4
Molecular Weight209.01 g/mol
Structural Identifiers
SMILESB(C1=CC=C(C=C1)CC(C(=O)O)N)(O)O
InChIInChI=1S/C9H12BNO4/c11-8(9(12)13)5-6-1-3-7(4-2-6)10(14)15/h1-4,8,14-15H,5,11H2,(H,12,13)/t8-/m0/s1
InChIKeyNFIVJOSXJDORSP-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

L-p-Boronophenylalanine (CAS 90580-64-6): Essential BNCT Boron Carrier and Aromatic Amino Acid Analog for Targeted Radiotherapy Research


L-p-Boronophenylalanine (L-BPA, CAS 90580-64-6) is a boronic acid derivative of phenylalanine that functions as a tumor-targeting boron carrier in Boron Neutron Capture Therapy (BNCT) [1]. As the L-enantiomer of p-boronophenylalanine, this compound exploits the elevated amino acid demand of malignant cells, entering tumors primarily via L-type amino acid transporter 1 (LAT1) and accumulating selectively in cancers including melanoma, glioma, and head and neck carcinoma [2][3]. The compound is under investigation in multiple clinical trials, including NCT00039572 for glioblastoma multiforme and melanoma metastatic to the brain [4].

Why Generic Substitution of L-p-Boronophenylalanine Fails: Enantioselective Transport and Tumor-Selective Accumulation Dictate BNCT Efficacy


Substituting L-p-Boronophenylalanine with its D-enantiomer, racemic DL-mixtures, or structurally similar boron carriers (e.g., BSH) yields fundamentally different biodistribution and therapeutic outcomes [1]. L-BPA accumulates in cancer cells via stereospecific recognition by LAT1, whereas D-BPA exhibits negligible tumor uptake without formulation modifications [2]. The chiral specificity of amino acid transporters dictates that only the L-isomer achieves clinically relevant tumor-to-normal tissue boron ratios (>3:1) [3]. Furthermore, competing natural amino acids (L-phenylalanine, L-tyrosine) differentially modulate L-BPA uptake in a cell-type-specific manner, a variable that cannot be controlled with racemic or alternative boron carriers [4].

L-p-Boronophenylalanine (CAS 90580-64-6): Quantitative Comparative Evidence for Scientific Procurement and Method Selection


L-BPA vs. D-BPA: Enantioselective Tumor Accumulation and Cellular Retention Kinetics in BNCT Applications

L-BPA demonstrates marked enantioselective tumor accumulation compared to D-BPA, which exhibits negligible cellular uptake without formulation modification [1]. In vivo animal studies revealed that L-BPA achieves clinically relevant tumor concentrations through LAT1-mediated transport, whereas D-BPA alone fails to accumulate in cancer cells [2]. When combined with polyvinyl alcohol (PVA), D-BPA (PVA-D-BPA) achieved cellular entry efficiency more than twice that of unmodified D-BPA, but this formulation-dependent uptake underscores that the native D-enantiomer lacks intrinsic tumor-targeting capability [3]. Critically, in head-to-head comparison, L-BPA-PVA and D-BPA-PVA both enhanced tumor accumulation relative to L-BPA alone, yet D-BPA-PVA demonstrated superior intracellular retention duration, attributed to D-BPA not being effluxed via LAT transporters as L-BPA is [4].

Enantioselective drug uptake LAT1 transporter specificity Boron neutron capture therapy Tumor retention kinetics

L-p-Boronophenylalanine vs. L-Phenylalanine: Differential Modulation of Cellular Boron Uptake in Cancerous and Normal Cells

Co-administration or pre-treatment with L-phenylalanine produces cell-type-dependent effects on L-BPA uptake that cannot be predicted without empirical measurement [1]. In human non-small cell lung cancer A549 cells, L-phenylalanine pre-treatment showed a trend toward inhibiting BPA uptake, but this effect did not reach statistical significance [2]. In contrast, in normal Chinese hamster lung fibroblast V79-4 cells, L-phenylalanine pre-treatment significantly enhanced BPA uptake [3]. L-tyrosine pre-treatment, however, consistently enhanced BPA uptake in both cancerous A549 cells and normal V79-4 cells [4]. These differential responses highlight the complexity of amino acid competition at LAT1 and underscore the necessity of using defined L-BPA rather than mixtures containing competing amino acids.

Amino acid competition LAT1 transport modulation SC-ICP-MS Tumor selectivity

L-BPA Clinical Tumor-to-Normal Tissue Boron Ratios: Benchmarking Against BNCT Therapeutic Thresholds

For effective BNCT, three critical parameters must be met: tumor boron concentration of 20–35 μg 10B/g, tumor-to-normal tissue ratio >3–5, and low systemic toxicity [1]. L-BPA meets the T/N threshold in multiple tumor types, with reported T/N ratios of approximately 3.5:1 in clinical settings, while investigational third-generation carriers target ratios exceeding 10:1 [2]. In mouse biodistribution studies, L-BPA (700 mg/kg i.p.) produced high 10B concentrations in kidneys (38 ± 25 μg/g) and spleen (17 ± 8 μg/g), with low brain accumulation (5 ± 3 μg/g) [3]. Comparative analysis against sodium borocaptate (BSH, 200 mg/kg i.p.) revealed distinct organ distribution profiles: BSH accumulated primarily in kidneys and liver (20 ± 12 μg/g each), with minimal brain uptake (1.0 ± 0.8 μg/g) [4].

Biodistribution Tumor-to-normal tissue ratio BNCT dosimetry Clinical pharmacokinetics

L-BPA Pharmacokinetics and Tumor Selectivity: Blood Clearance and Organ Distribution Profile

L-BPA exhibits rapid blood clearance with preferential tumor distribution in xenograft models, supporting its clinical utility for BNCT [1]. In Sprague-Dawley rats intravenously administered 10B-BPA, blood boron concentration decreased rapidly in the first 30 minutes, followed by a steady decline with a half-life of 44.11 ± 8.90 minutes and an AUC-last of 815.05 ± 62.09 min×μg/mL [2]. In gastric cancer cell-derived xenograft (CDX) and patient-derived xenograft (PDX) models, boron was preferentially distributed in tumor tissue rather than in blood or normal tissues, confirming tumor-selective accumulation [3]. No significant adverse effects were observed in the rat model, establishing a favorable safety profile for this boron carrier [4].

Pharmacokinetics Blood half-life Biodistribution Gastric cancer BNCT

L-BPA vs. 3-Boronophenylalanine Derivatives: Water Solubility and LAT1/LAT2 Selectivity Comparison

L-BPA serves as the benchmark boron carrier against which newer derivatives are evaluated, with its known limitations in water solubility (0.7 g/L) and tumor selectivity driving next-generation development [1]. Fluorinated and α-methylated 3-borono-L-phenylalanine (3BPA) derivatives were synthesized to address these limitations, exhibiting over 10 times higher water solubility than BPA [2]. These α-methylated derivatives decreased cellular uptake via LAT2 while maintaining LAT1 recognition, thereby significantly improving LAT1/LAT2 selectivity compared to BPA [3]. In vivo biodistribution studies demonstrated that fluorinated α-methyl 3BPA derivatives achieved reduced boron accumulation in nontarget tissues (muscle, skin, plasma) and significantly improved tumor-to-normal tissue ratios compared to both 3BPA and BPA [4].

Water solubility LAT1 selectivity 3BPA derivatives Biodistribution optimization

L-p-Boronophenylalanine (CAS 90580-64-6): Optimal Scientific and Clinical Research Application Scenarios


Clinical BNCT Protocols for Head and Neck Cancer, Melanoma, and Glioblastoma

L-BPA is the boron carrier of choice for BNCT clinical applications in LAT1-expressing tumors, with regulatory approval in Japan since 2020 for head and neck cancer treatment [1]. The compound's established tumor-to-normal tissue ratio of approximately 3.5:1 meets the clinical threshold for effective BNCT, enabling selective tumor cell killing via the 10B(n,α)7Li nuclear reaction [2]. Procurement specifications for clinical use require boron-10-enriched (99%) L-BPA, typically formulated as the D-sorbitol complex (Steboronine®) for improved stability and solubility [3].

Preclinical Biodistribution and Pharmacokinetic Studies of Tumor-Targeted Boron Delivery

L-BPA serves as the reference standard for evaluating novel boron carriers in preclinical biodistribution studies [1]. Its well-characterized pharmacokinetic profile—blood half-life of approximately 44 minutes in rodent models and rapid initial clearance—provides a benchmark for assessing new compounds [2]. Researchers should procure defined L-enantiomer material for comparative studies, as racemic or D-isomer formulations yield fundamentally different uptake patterns that cannot be extrapolated to L-BPA performance [3].

LAT1 Transporter Mechanism Studies and Amino Acid Competition Assays

L-BPA is an essential tool compound for investigating LAT1-mediated amino acid transport in cancer cells [1]. Studies using SC-ICP-MS have demonstrated that L-BPA uptake is differentially modulated by competing amino acids (L-phenylalanine, L-tyrosine) in cell-type-specific patterns, making it valuable for mapping tumor metabolic heterogeneity [2]. Procurement of stereochemically pure L-BPA is critical for these studies, as LAT1 exhibits strict enantioselectivity that renders D-BPA ineffective as a transport substrate [3].

Formulation Development and Solubility Enhancement Research

L-BPA's intrinsic water solubility limitation (0.7 g/L) necessitates formulation with solubilizers (fructose or sorbitol complexes) for clinical administration [1]. This property makes L-BPA a valuable model compound for developing and testing novel solubilization strategies, including polymer conjugation and complexation approaches [2]. Researchers developing next-generation boron carriers use L-BPA as the baseline comparator, with derivatives targeting >10-fold solubility improvements while maintaining LAT1 recognition [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for L-p-Boronophenylalanine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.